molecular formula C9H9BrO2 B090396 3-Bromo-2-methoxy-5-methylbenzaldehyde CAS No. 1224604-15-2

3-Bromo-2-methoxy-5-methylbenzaldehyde

Cat. No. B090396
M. Wt: 229.07 g/mol
InChI Key: CDYURHDIJQGOMM-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-2-methoxy-5-methylbenzaldehyde, is a brominated benzaldehyde derivative with methoxy and methyl substituents. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of brominated benzaldehydes is a topic of interest in several studies. For instance, a selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation is described, which leads to the synthesis of substituted 2-bromobenzaldehydes . This method could potentially be adapted for the synthesis of 3-Bromo-2-methoxy-5-methylbenzaldehyde by choosing appropriate starting materials and directing groups. Additionally, the synthesis of hydroxybenzaldehydes from bromobenzaldehydes via lithiated Schiff's bases is reported, which could be a relevant method for introducing hydroxy groups into brominated benzaldehydes .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes and their derivatives has been investigated using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of 2-bromo-3-hydroxybenzaldehyde was confirmed by X-ray crystallographic analysis . Similarly, the structural and electronic properties of dimethoxybenzaldehydes with bromine substituents were discussed, with emphasis on their linear and nonlinear optical responses . These studies suggest that the presence of bromine and other substituents significantly affects the molecular geometry and electronic distribution in these compounds.

Chemical Reactions Analysis

The reactivity of brominated benzaldehydes in chemical reactions is another area of interest. The unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde indicates that bromination reactions can lead to unexpected products and that substituent positions can influence the outcome of such reactions . Moreover, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification, demonstrating the complexity of reactions involving brominated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes are characterized by spectroscopic studies and computational methods. The spectroscopic properties of 5-bromo-2-methoxybenzaldehyde were studied using density functional theory (DFT), revealing information about the most stable conformers, optimized geometrical parameters, and electronic properties such as HOMO and LUMO energies . The effect of bromine substitution on the structure, reactivity, and optical properties of dimethoxybenzaldehydes was also investigated, showing that bromine atoms can enhance the nonlinear optical properties of these compounds .

Scientific Research Applications

Synthesis of Aromatic Compounds

3-Bromo-2-methoxy-5-methylbenzaldehyde serves as an important intermediate in the synthesis of various aromatic compounds, including vanillin, which is extensively utilized in the pharmaceutical, perfumery, and food flavoring industries. Its utility in creating complex molecules through catalytic oxidation processes has been highlighted, showing its role in converting lignins into valuable aromatic aldehydes such as vanillin and syringaldehyde. This process examines the influence of various factors on yield and selectivity, indicating the compound's relevance in developing efficient synthesis methods for aromatic aldehydes (Tan Ju & Liao Xin, 2003); (V. Tarabanko & N. Tarabanko, 2017).

Antioxidant Evaluation

The exploration into the synthesis and antioxidant evaluation of isoxazolone derivatives has shown that 3-Bromo-2-methoxy-5-methylbenzaldehyde and related compounds can be used as precursors for synthesizing heterocycles with significant biological and medicinal properties. This research emphasizes the importance of developing new, environmentally friendly procedures for preparing heterocycles, highlighting the compound's role in advancing antioxidant applications (Rima Laroum et al., 2019).

Environmental and Health Assessments

Polybrominated dibenzo-p-dioxins and dibenzofurans, related to brominated compounds like 3-Bromo-2-methoxy-5-methylbenzaldehyde, have been studied for their environmental and health impacts. These studies have shed light on the occurrence, fate, and behavior of brominated flame retardants in various environments, emphasizing the need for further research into their toxicity and environmental persistence. The examination of these compounds underscores the broader implications of using brominated chemicals in industry and their potential risks to health and the environment (J. Mennear & C. C. Lee, 1994); (E. A. Zuiderveen et al., 2020).

Synthesis of Liquid Crystal Compounds

In the field of materials science, 3-Bromo-2-methoxy-5-methylbenzaldehyde has potential applications in the synthesis of liquid crystal compounds. Research into methylene-linked liquid crystal dimers, for example, highlights the significance of such compounds in developing new nematic phases with unique properties. This opens up possibilities for using 3-Bromo-2-methoxy-5-methylbenzaldehyde derivatives in advanced display technologies and other applications requiring controlled liquid crystal behaviors (P. Henderson & C. Imrie, 2011).

Safety And Hazards

The safety data sheet for 3-Bromo-2-methoxy-5-methylbenzaldehyde indicates that it is a combustible liquid and may cause skin and eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . It is advised to use personal protective equipment, including dust masks, eyeshields, and gloves when handling this compound .

properties

IUPAC Name

3-bromo-2-methoxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYURHDIJQGOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282243
Record name 3-Bromo-2-methoxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methoxy-5-methylbenzaldehyde

CAS RN

1224604-15-2
Record name 3-Bromo-2-methoxy-5-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224604-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methoxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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